6-氯-5-硝基-1,4-二氢喹喔啉-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

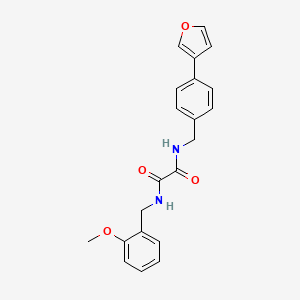

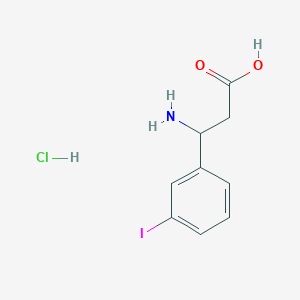

“6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is a chemical compound. It is part of a family of quinoxaline-2,3-diones, which have been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities .

Synthesis Analysis

The synthesis of quinoxaline-2,3-diones, including “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione”, involves the design and creation of a bioisostere of 3-hydroxyquinolin-2 (1 H )-one, which is a α-hydroxylactam-based inhibitor .Molecular Structure Analysis

The molecular structure of “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is analyzed using density functional approach B3LYP/6-31G calculations . Quantum chemical parameters such as highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .Chemical Reactions Analysis

Quinoxaline-2,3-diones, including “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione”, have been found to exhibit DAAO inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . The binding modes with DAAO were revealed through SAR analysis .Physical and Chemical Properties Analysis

The molecular formula of “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is C8H4ClN3O4, and its molecular weight is 241.59.科学研究应用

d-氨基酸氧化酶 (DAAO) 抑制

镇痛作用

药物化学研究

药物开发

总之,喹喔啉-2,3-二酮,包括6-氯-5-硝基-1,4-二氢喹喔啉-2,3-二酮,在药物化学、疼痛管理和合成化学中具有多种应用。 它们作为DAAO抑制剂的潜力及其对生物系统的影响使其成为正在进行的研究和药物开发的引人入胜的主题 . 如果你想了解更多关于任何特定应用的信息,请随时提问!

作用机制

Target of Action

The primary target of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of d-amino acids and has been implicated in several neurological disorders .

Mode of Action

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione interacts with DAAO and inhibits its activity . The compound binds to DAAO, preventing it from catalyzing the oxidation of d-amino acids. This results in an increase in the concentration of d-amino acids, particularly d-serine, which is a co-agonist of the NMDA receptor .

Biochemical Pathways

The inhibition of DAAO by 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione affects the metabolic pathway of d-amino acids . This leads to an increase in the levels of d-serine, which can activate the glycine modulatory site of the NMDA receptor . The NMDA receptor is involved in synaptic plasticity, which is important for learning and memory.

Result of Action

The inhibition of DAAO by 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the concentration of d-serine . This can enhance the activation of the NMDA receptor, which may result in improved cognitive function . Additionally, the compound has shown significant anticonvulsant action .

未来方向

The future directions for “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” and other quinoxaline-2,3-diones could involve further design of highly potent DAAO inhibitors with novel structures . These compounds have been considered as a promising therapeutic application for the nervous system-associated diseases .

生化分析

Biochemical Properties

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO), with IC50 values ranging from 0.6 to 15 μM in vitro . This interaction with DAAO suggests that 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione could play a significant role in biochemical reactions involving this enzyme.

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is thought to involve binding interactions with DAAO, leading to inhibition of this enzyme . This could result in changes in gene expression and other cellular processes regulated by DAAO.

属性

IUPAC Name |

6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGQYULZQIEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)